3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine
CAS No.: 1251577-58-8
Cat. No.: VC7118829
Molecular Formula: C22H21N5O3
Molecular Weight: 403.442
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251577-58-8 |
|---|---|
| Molecular Formula | C22H21N5O3 |
| Molecular Weight | 403.442 |
| IUPAC Name | 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(3,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine |
| Standard InChI | InChI=1S/C22H21N5O3/c1-12-4-8-15-19(25-14-7-9-17(28-2)18(10-14)29-3)16(11-23-21(15)24-12)22-26-20(27-30-22)13-5-6-13/h4,7-11,13H,5-6H2,1-3H3,(H,23,24,25) |
| Standard InChI Key | BTLBAHCYUUACNP-UHFFFAOYSA-N |
| SMILES | CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C4=NC(=NO4)C5CC5 |
Introduction
This compound is a complex heterocyclic molecule composed of three main structural components:
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Cyclopropyl-1,2,4-oxadiazole group: A five-membered heterocyclic ring containing oxygen and nitrogen atoms.
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Dimethoxyphenyl group: A benzene ring substituted with two methoxy (-OCH₃) groups.
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Naphthyridine core: A bicyclic aromatic system with nitrogen atoms in the ring.
Such compounds are often synthesized for their potential biological activities, including antimicrobial, anticancer, or enzyme inhibition properties.
Key Functional Groups
| Functional Group | Description |
|---|---|
| Cyclopropyl group | A three-membered ring contributing steric hindrance. |
| 1,2,4-Oxadiazole | Known for its bioisosteric properties and stability. |
| Dimethoxyphenyl substitution | Enhances solubility and electronic effects. |
| Naphthyridine scaffold | Common in drug design for targeting biological pathways. |
Molecular Formula
The molecular formula is derived from its systematic name:
C₁₉H₁₇N₅O₃.
Pharmaceutical Relevance
Compounds with similar scaffolds have shown:
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Antimicrobial activity: Oxadiazole derivatives are known for their antibacterial and antifungal properties .
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Anticancer potential: Naphthyridine-based molecules often exhibit cytotoxicity against cancer cell lines .
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Enzyme inhibition: The structure suggests possible activity as an inhibitor of enzymes like MAO (monoamine oxidase) or other oxidoreductases .
Drug Design
The presence of electron-donating methoxy groups and a rigid oxadiazole ring makes this compound a promising candidate for further optimization in drug discovery.
Synthesis Pathways
Although specifics are unavailable for this exact compound, related molecules are typically synthesized via:
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Formation of the oxadiazole ring through cyclization of hydrazides with carboxylic acids or derivatives.
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Coupling reactions to attach the dimethoxyphenyl group using amide bond formation.
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Functionalization of the naphthyridine scaffold through nucleophilic substitution or metal-catalyzed cross-coupling reactions.
Analytical Characterization
Techniques commonly used to confirm the structure include:
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NMR Spectroscopy: For identifying hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy: To detect functional groups like amines (-NH) and methoxy (-OCH₃).
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X-Ray Crystallography: For detailed three-dimensional structural analysis.
Biological Screening
Preliminary screening for compounds like this often includes:
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Antimicrobial Assays: Testing against bacterial and fungal strains.
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Cytotoxicity Tests: Evaluating effects on cancer cell lines using MTT or similar assays.
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Enzyme Inhibition Studies: Docking studies or in vitro assays to measure binding affinity and activity.
Challenges
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The synthesis of such complex molecules may involve low yields or difficult purification steps.
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Potential toxicity or off-target effects must be evaluated during preclinical studies.
Future Directions
Research could focus on:
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Modifying substituents to improve pharmacokinetic properties.
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Exploring its activity across a broader range of biological targets.
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Combining it with other pharmacophores to create hybrid molecules.
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